7-(Bromomethyl)thieno[2,3-c]pyridine
Description
Properties
CAS No. |
120009-91-8 |
|---|---|
Molecular Formula |
C8H6BrNS |
Molecular Weight |
228.11 g/mol |
IUPAC Name |
7-(bromomethyl)thieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNS/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5H2 |
InChI Key |
OJOCNDWCRGYQNG-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
Canonical SMILES |
C1=CN=C(C2=C1C=CS2)CBr |
Synonyms |
Thieno[2,3-c]pyridine, 7-(bromomethyl)- (9CI) |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives, including 7-(bromomethyl)thieno[2,3-c]pyridine, as promising anticancer agents. These compounds have been shown to act as selective inhibitors of the PI3 kinase pathway, which is crucial in the development and progression of several cancers. For instance, novel derivatives have demonstrated significant in vivo activity against solid tumors such as lung and pancreatic cancers, indicating their potential for therapeutic use in oncology .
Table 1: Summary of Anticancer Activity Studies
| Compound | Dosage (mg/kg) | Tumor Area (mm²) | Tumor Invasion (%) |
|---|---|---|---|
| Compound 1 | 50 | 8.60 | 20 |
| Compound 2 | 200 | 10.90 | 40 |
These findings suggest that modifications to the thieno[2,3-c]pyridine structure can enhance anticancer properties and reduce tumor invasiveness.
Antimicrobial Properties
Thieno[2,3-c]pyridine derivatives have also been investigated for their antimicrobial activities. Certain derivatives have shown significant efficacy against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival .
Cross-Coupling Reactions
This compound serves as a versatile building block in organic synthesis. It can be employed in cross-coupling reactions such as Suzuki and Heck reactions to form carbon-carbon bonds, which are essential for constructing complex organic molecules. This utility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .
Electrophilic Substitution
The compound can undergo various electrophilic substitution reactions due to its electron-rich aromatic system. This allows for the introduction of diverse functional groups onto the thieno[2,3-c]pyridine framework, further expanding its synthetic utility in creating novel compounds with tailored properties .
Development of Anticancer Agents
A notable case study involves the synthesis of a series of substituted thieno[2,3-c]pyridines that were evaluated for their anticancer activity against multiple cancer cell lines. The results indicated that specific substitutions at the 7-position significantly enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells .
Synthesis of Antimicrobial Compounds
Another study focused on synthesizing thieno[2,3-c]pyridine derivatives with varying substituents aimed at enhancing antimicrobial activity. The synthesized compounds were tested against a panel of bacterial strains, with several exhibiting potent inhibitory effects, suggesting their potential use as new antimicrobial agents in clinical settings .
Preparation Methods
Triazolation Reaction
A one-pot reaction between 2-ethynylthiophene and 2,2-dimethoxyethyl azide generates 1-(2,2-dimethoxyethyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole. This step utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), though the final method avoids metals by leveraging thermal conditions.
Pomeranz-Fritsch Cyclization
The triazole intermediate undergoes cyclization under modified Pomeranz-Fritsch conditions (H₂SO₄, acetic acid) to form thieno[2,3-c]triazolo[1,5-ɑ]pyridine. This step establishes the thienopyridine core with a methoxyethyl side chain.
Acid-Mediated Denitrogenation
Treatment with hydrobromic acid (HBr) in acetic acid at 80°C facilitates denitrogenative cleavage of the triazole ring, yielding 7-(hydroxymethyl)thieno[2,3-c]pyridine. Subsequent bromination using PBr₃ or N-bromosuccinimide (NBS) introduces the bromomethyl group (Fig. 1).
Key Data:
-
Yield for triazole formation: 85–92%
-
Cyclization yield: 78%
-
Bromination efficiency: >90% (using PBr₃ in THF)
Comparative Analysis of Methods
Mechanistic Considerations
-
Denitrogenation: The triazole intermediate undergoes protonation at N2, followed by N2–N3 bond cleavage to release N₂, forming a carbocation at C7. Trapping with bromide yields the bromomethyl group.
-
Post-Cyclization Bromination: Radical bromination favors the 7-position due to steric and electronic effects from the thiophene sulfur lone pairs .
Q & A
Q. What are the optimal synthetic routes for preparing 7-(Bromomethyl)thieno[2,3-c]pyridine, and how can reaction conditions be optimized to minimize by-products?
Methodological Answer: The bromomethyl derivative can be synthesized via nucleophilic substitution of a precursor such as 7-(hydroxymethyl)thieno[2,3-c]pyridine using PBr₃ or HBr in anhydrous conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of precursor to brominating agent) and reaction temperature (0–5°C to suppress side reactions). Monitoring by TLC or HPLC ensures minimal by-product formation .
Q. How should researchers handle and store this compound to ensure stability and safety in laboratory settings?
Methodological Answer: Store the compound in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent degradation. Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with moisture or oxidizers, as bromomethyl groups are prone to hydrolysis and exothermic reactions .
Q. What spectroscopic techniques (e.g., NMR, HPLC) are most effective for characterizing this compound, and what key spectral features should be analyzed?
Methodological Answer:
- ¹H NMR : Look for the singlet peak of the bromomethyl group (δ 4.2–4.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time (~4.2 min) and peak symmetry confirm purity.
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 243.992 (calculated for C₈H₆BrNS⁺) .
Advanced Research Questions
Q. How can computational modeling (e.g., QSPR, molecular docking) predict the reactivity or biological activity of this compound derivatives?
Methodological Answer:
- QSPR Models : Train neural networks using descriptors like electronegativity, polar surface area, and logP to predict solubility or reactivity.
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Analyze binding energies (< –8 kcal/mol) and hydrogen-bond interactions with catalytic lysine residues .
Q. What strategies resolve contradictions in spectral data when analyzing substituted thieno[2,3-c]pyridine derivatives?
Methodological Answer:
- ²D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating coupling constants and carbon-proton connectivity.
- Isotopic Labeling : Introduce ¹³C at the bromomethyl position to track substitution patterns in complex mixtures .
Q. How can researchers design this compound derivatives to enhance selectivity as kinase or antimicrobial agents?
Methodological Answer:
Q. What are the mechanisms of thermal decomposition or photodegradation for this compound under different conditions?
Methodological Answer:
Q. How can impurities from synthesis be identified and quantified using advanced chromatographic or mass spectrometric techniques?
Methodological Answer:
- LC-MS/MS : Use a Q-TOF mass spectrometer in MRM mode to detect brominated by-products (e.g., dibromo derivatives, m/z 322.8).
- GC-MS : Identify volatile impurities (e.g., residual solvents) with a DB-5 column and EI ionization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
